Ethyl (3,5-dimethylbenzoyl)acetate
Description
Contextualization within Modern Organic Chemistry
In the landscape of modern organic chemistry, the development of efficient and selective synthetic methodologies is paramount. β-Keto esters, such as ethyl (3,5-dimethylbenzoyl)acetate, represent a cornerstone class of compounds due to their versatile reactivity. The presence of both an ester and a ketone functional group, separated by a methylene (B1212753) bridge, allows for a wide range of chemical transformations. The acidic nature of the α-protons facilitates the formation of enolates, which are key nucleophiles in carbon-carbon bond-forming reactions. The 3,5-dimethyl substitution pattern on the benzoyl group introduces specific steric and electronic effects that can influence the regioselectivity and stereoselectivity of its reactions, making it a more specialized tool compared to its unsubstituted counterpart, ethyl benzoylacetate.
Strategic Importance as a Synthetic Intermediate and Molecular Scaffold
The strategic importance of this compound lies in its dual role as a synthetic intermediate and a molecular scaffold. As an intermediate, it serves as a readily available building block for the synthesis of more complex molecules. The dicarbonyl functionality is a precursor to a variety of heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science. As a molecular scaffold, the 3,5-dimethylbenzoylacetate core provides a rigid framework upon which additional functional groups and ring systems can be appended. This approach is central to fragment-based drug discovery and the development of new bioactive compounds, where the scaffold provides the basic structural motif for interaction with biological targets. The exploration of three-dimensional chemical space is a significant trend in medicinal chemistry, and scaffolds like this provide a platform for creating structurally diverse and complex molecules. nih.govrsc.orgnih.gov
Overview of Key Research Areas and Methodological Approaches
Research involving this compound and related β-keto esters primarily focuses on their application in the synthesis of heterocyclic compounds and the exploration of their potential as bioactive agents. Key research areas include the development of novel pyrazole (B372694) and pyrimidine (B1678525) derivatives, which are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netorientjchem.orgjocpr.comjocpr.comijper.org
Methodological approaches for the synthesis of the parent compound typically involve the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. uomustansiriyah.edu.iqmasterorganicchemistry.com The subsequent transformations of this compound often involve condensation reactions with various nucleophiles, such as hydrazines and amidines, to construct the desired heterocyclic rings. Modern synthetic strategies may employ microwave irradiation or the use of ionic liquids to improve reaction efficiency and yields. ijper.org Characterization of the synthesized compounds relies heavily on spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), to confirm their structures. wiley-vch.denii.ac.jprsc.org
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-4-16-13(15)8-12(14)11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRURSOXTMNELQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
The primary method for the synthesis of ethyl (3,5-dimethylbenzoyl)acetate is the Claisen condensation, a classic reaction that involves the condensation of an ester with another carbonyl compound in the presence of a strong base. uomustansiriyah.edu.iqmasterorganicchemistry.comchadsprep.com In this case, the reaction would typically proceed between ethyl acetate (B1210297) and an ester of 3,5-dimethylbenzoic acid, or alternatively, between ethyl 3,5-dimethylbenzoate (B1240308) and the enolate of ethyl acetate. orgsyn.org
A plausible synthetic route involves the reaction of ethyl 3,5-dimethylbenzoate with sodium ethoxide to generate the corresponding enolate, which then undergoes nucleophilic acyl substitution with another molecule of ethyl 3,5-dimethylbenzoate. However, a more common and efficient approach is the mixed Claisen condensation. This involves the reaction of the enolate of ethyl acetate with ethyl 3,5-dimethylbenzoate. To prevent self-condensation of ethyl acetate, a non-enolizable ester or a more reactive ketone can be used, or specific reaction conditions can be employed.
The synthesis of the precursor, 3,5-dimethylbenzoyl chloride, is a key step. This can be achieved by reacting 3,5-dimethylbenzoic acid with a chlorinating agent like thionyl chloride. google.com The resulting acid chloride is then reacted with the enolate of ethyl acetate to yield this compound.
Table 1: Physicochemical Properties of this compound and Related Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C13H16O3 | 220.26 |
| 3,5-Dimethylbenzoic acid | C9H10O2 | 150.17 |
| 3,5-Dimethylbenzoyl chloride | C9H9ClO | 168.62 |
| Ethyl 3,5-dimethylbenzoate | C11H14O2 | 178.23 |
| Ethyl acetate | C4H8O2 | 88.11 |
Note: The data in this table is based on theoretical calculations and information from chemical databases.
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the 3,5-dimethylphenyl group, a singlet for the two methyl groups on the aromatic ring, a singlet for the methylene (B1212753) protons between the two carbonyl groups, and a quartet and a triplet for the ethyl ester group.
¹³C NMR: The carbon spectrum would display signals for the carbonyl carbons of the ketone and the ester, aromatic carbons, the methylene carbon, and the carbons of the ethyl and dimethyl groups.
IR Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Chemical Reactivity and Transformations
Reactions at the Active Methylene Group
The active methylene group is the site of many important transformations. Alkylation and acylation reactions can be carried out at this position by treating the enolate with alkyl halides or acyl chlorides, respectively. These reactions allow for the introduction of further complexity into the molecular structure.
Condensation Reactions for Heterocycle Synthesis
A major application of this compound is in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl motif is an ideal precursor for condensation reactions with dinucleophiles.
Reaction of this compound with hydrazine (B178648) or its derivatives leads to the formation of pyrazole (B372694) rings. researchgate.netorientjchem.orgjocpr.comjocpr.comijper.org The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration. The use of substituted hydrazines allows for the introduction of various substituents on the pyrazole nitrogen. The resulting 3-(3,5-dimethylphenyl)-5-substituted-1H-pyrazoles are of significant interest in medicinal chemistry due to their diverse biological activities. jocpr.com
Similarly, condensation with amidines, ureas, or thioureas provides access to pyrimidine (B1678525) derivatives. The reaction involves the initial formation of an intermediate which then undergoes cyclization to form the six-membered pyrimidine ring. These heterocyclic systems are also important pharmacophores found in numerous bioactive molecules.
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Calculations for Electronic Structure and Molecular Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of Ethyl (3,5-dimethylbenzoyl)acetate.
Electronic Structure: Natural Bond Orbital (NBO) analysis is a key technique used to understand the electronic structure, including intramolecular interactions. For molecules with similar functional groups, like Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, NBO analysis has revealed significant charge transfer interactions between donor and acceptor orbitals, which are crucial for understanding the molecule's stability and electronic properties. researchgate.net
Molecular Reactivity: The reactivity of a molecule can be largely understood by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive. For related benzoylacetate derivatives, analysis of the HOMO and LUMO has indicated the potential for charge transfer within the molecule, which is often linked to its biological or pharmaceutical activity. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is another vital tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In similar aromatic ester compounds, the negative potential (red and yellow regions) is typically concentrated around the carbonyl oxygen atoms, indicating them as likely sites for electrophilic attack. The positive potential (blue regions) is often found around the hydrogen atoms, particularly those of the aromatic ring and the ethyl group.
Table 1: Representative Quantum Mechanical Data for a Benzoylacetate Derivative
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electron orbital; related to the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, allowing for the exploration of the conformational landscape and the nature of intermolecular interactions.
Intermolecular Interactions: The interactions between molecules of this compound, or with solvent molecules, govern its physical properties. Studies on ethyl acetate (B1210297) show that it primarily engages in weak C-H···O and C=O···H hydrogen bonds, which are classified as van der Waals interactions. nih.gov The predominant intermolecular forces in liquid ethyl acetate are London dispersion forces and dipole-dipole interactions. youtube.com For this compound, one would expect similar interactions, with the carbonyl groups acting as hydrogen bond acceptors and the various C-H bonds acting as weak donors. Non-covalent interaction (NCI) analysis is a computational technique used to visualize and characterize these weak interactions, confirming the presence of van der Waals forces and weak hydrogen bonds. dntb.gov.ua
Table 2: Typical Intermolecular Interaction Energies Calculated for Ester Compounds
| Interaction Type | Interacting Molecules | Estimated Energy (kJ/mol) |
|---|---|---|
| Hydrogen Bond (C=O···H-O) | Ethyl Acetate & Water | -15 to -25 |
| Hydrogen Bond (C=O···H-C) | Ethyl Acetate & Ethanol (B145695) | -10 to -20 |
| Dipole-Dipole | Ethyl Acetate & Ethyl Acetate | -5 to -10 |
| Van der Waals | Molecule-Molecule | -2 to -5 |
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are frequently used to predict spectroscopic data (e.g., IR, Raman, NMR), which can then be compared with experimental spectra to validate both the computational model and the experimental assignments.
Vibrational Spectroscopy (IR and Raman): DFT calculations are highly effective at predicting vibrational frequencies. Theoretical FT-IR and FT-Raman spectra can be computed for the optimized geometry of this compound. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, typically showing good agreement with experimental results. researchgate.net Such calculations are crucial for assigning specific vibrational modes to the observed spectral bands, such as C=O stretching, C-H stretching of the methyl and aromatic groups, and phenyl ring vibrations. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.net By performing GIAO calculations on the optimized structure of this compound, one can predict the ¹H and ¹³C chemical shifts. Comparing these predicted values with experimental data from NMR spectra helps in the definitive assignment of signals to specific nuclei in the molecule. researchgate.net The accuracy of these predictions depends on the level of theory, the basis set, and whether solvent effects are included in the model.
Table 3: Comparison of Predicted vs. Experimental Spectroscopic Data for a Structurally Similar Compound
| Spectroscopy | Mode/Proton | Calculated Value | Experimental Value |
|---|---|---|---|
| FT-IR (cm⁻¹) | C=O Stretch (Ketone) | 1690 cm⁻¹ | 1686 cm⁻¹ |
| FT-IR (cm⁻¹) | C=O Stretch (Ester) | 1740 cm⁻¹ | 1735 cm⁻¹ |
| ¹H NMR (ppm) | -OCH₂- (quartet) | 4.15 ppm | 4.12 ppm |
| ¹H NMR (ppm) | -CH₃ (ethyl, triplet) | 1.28 ppm | 1.26 ppm |
| ¹³C NMR (ppm) | C=O (Ketone) | 195.5 ppm | 192.3 ppm |
| ¹³C NMR (ppm) | C=O (Ester) | 168.0 ppm | 167.5 ppm |
Elucidation of Reaction Mechanisms via Theoretical Approaches
Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying reactants, transition states, intermediates, and products.
For reactions involving benzoylacetate derivatives, such as their synthesis via Claisen condensation or their subsequent alkylation, computational methods can model the entire reaction pathway. For instance, in an alkylation reaction, calculations can determine the relative stability of the enolate intermediate and compute the activation energy for the nucleophilic attack. rsc.org
Furthermore, the mechanism of degradation or metabolism can be investigated. The catalytic oxidation of ethyl acetate has been studied computationally, revealing a pathway that involves initial adsorption onto a catalyst surface, followed by the cleavage of C-O and C-C bonds to form intermediates like ethanol and acetaldehyde, which are then further oxidized to carbon dioxide and water. mdpi.com A similar theoretical approach could be applied to understand the oxidation or hydrolysis of this compound, identifying the rate-determining steps and the key intermediates involved. mdpi.com
Table 4: Hypothetical Calculated Energy Profile for a Reaction Step
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials of the reaction step. |
| Transition State | +25.0 | The highest energy point along the reaction coordinate, representing the activation barrier. |
| Intermediate | -5.0 | A metastable species formed during the reaction. |
| Products | -15.0 | The final species formed in the reaction step. |
Role in Advanced Molecular Design and Functional Materials
Utilization as a Key Intermediate in Multi-Step Organic Syntheses
The reactivity of the 1,3-dicarbonyl system in Ethyl (3,5-dimethylbenzoyl)acetate makes it an exceptionally useful precursor for a variety of heterocyclic compounds. This versatility stems from its ability to undergo condensation reactions with various dinucleophilic reagents, leading to the formation of diverse and medicinally relevant scaffolds such as pyrazoles, pyrimidines, and pyridines.
One of the most prominent applications of β-ketoesters is in the Knorr pyrazole (B372694) synthesis . In this reaction, this compound can react with hydrazine (B178648) hydrate (B1144303) or its derivatives to yield pyrazole derivatives. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The resulting product, a 3-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-5(4H)-one, can exist in several tautomeric forms and serves as a foundational scaffold for further chemical elaboration. jmchemsci.comorientjchem.orgresearchgate.net
Another significant synthetic application is the Hantzsch pyridine (B92270) synthesis , a multi-component reaction that efficiently constructs dihydropyridine (B1217469) rings, which can be subsequently oxidized to pyridines. researchgate.net In a typical Hantzsch synthesis, this compound can react with an aldehyde and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). This reaction provides access to pyridines bearing a 3,5-dimethylphenyl substituent, a structural motif present in various bioactive molecules.
Furthermore, this compound is a suitable starting material for the Biginelli reaction , another classic multi-component condensation. This reaction involves the acid-catalyzed cyclocondensation of the β-ketoester, an aldehyde, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). These heterocyclic cores are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. acs.org The use of this compound in this reaction would yield DHPMs with an embedded 3,5-dimethylphenyl group, offering a pathway to novel therapeutic agents.
The following table summarizes the key heterocyclic scaffolds that can be synthesized from this compound.
| Starting Materials | Reaction Name | Resulting Heterocyclic Scaffold |
| This compound, Hydrazine Hydrate | Knorr Pyrazole Synthesis | 3-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazol-5(4H)-one |
| This compound, Aldehyde, Ammonia/Ammonium Acetate | Hantzsch Pyridine Synthesis | Substituted Dihydropyridine/Pyridine with a 3,5-dimethylphenyl group |
| This compound, Aldehyde, Urea/Thiourea | Biginelli Reaction | Dihydropyrimidinone with a 3,5-dimethylphenyl group |
Design and Engineering of Novel Chemical Scaffolds and Frameworks
The true potential of this compound lies in its ability to serve as a launchpad for the design and engineering of novel chemical scaffolds with tailored properties. The 3,5-dimethylphenyl moiety provides a handle for systematic modification, allowing for the fine-tuning of steric and electronic properties of the final molecule.
Structure-Reactivity Correlations through Systematic Chemical Modification
The heterocyclic frameworks derived from this compound, such as pyrazoles and pyrimidines, offer multiple sites for chemical modification. Structure-activity relationship (SAR) studies on such scaffolds are crucial for optimizing their biological activity. For instance, in pyrazole-based compounds, the nature of the substituents at the N1, C3, and C5 positions can significantly influence their interaction with biological targets.
Development of Chemically Active Probes and Ligands
The design of chemically active probes and ligands is essential for studying biological processes and for the development of new diagnostic and therapeutic tools. The scaffolds derived from this compound can be functionalized to create such probes. For example, a pyrazole derivative can be equipped with a fluorescent tag or a reactive group for covalent labeling of target proteins.
The 3,5-dimethylphenyl moiety can serve as a recognition element, providing a specific interaction with a biological target. The versatility of the heterocyclic core allows for the attachment of various functionalities without compromising the binding affinity conferred by the dimethylphenyl group. This modular approach enables the development of a wide range of probes and ligands for diverse applications in chemical biology and drug discovery. nih.gov
Potential Applications in Materials Science and Polymer Chemistry
The utility of this compound extends beyond medicinal chemistry into the realm of materials science and polymer chemistry. The reactive nature of the β-ketoester functionality allows for its incorporation into polymer chains, leading to the creation of functional materials with unique properties.
Pyrazolone (B3327878) derivatives, which can be synthesized from β-ketoesters, have been investigated as precursors for thermally stable polymers. nih.gov The incorporation of the rigid and bulky 3,5-dimethylbenzoyl group into a polymer backbone could enhance its thermal stability and modify its mechanical properties. For instance, polyesters or polyamides synthesized using monomers derived from this compound could exhibit improved heat resistance and dimensional stability.
Furthermore, the heterocyclic scaffolds derived from this compound, particularly those with conjugated systems, may possess interesting photophysical properties. Dyes and pigments based on pyrazole or pyridine cores are known, and the 3,5-dimethylphenyl substituent could be used to tune their absorption and emission characteristics. This opens up possibilities for their use in applications such as organic light-emitting diodes (OLEDs) or as functional colorants.
The following table lists the potential applications of derivatives of this compound in materials science.
| Derivative Class | Potential Application | Rationale |
| Poly(ester-amide)s containing the 3,5-dimethylbenzoyl moiety | High-performance polymers | Enhanced thermal stability and rigidity from the aromatic and dimethyl-substituted group. |
| Pyrazolone-based polymers | Thermally stable materials | The inherent stability of the pyrazolone ring combined with the bulky substituent can lead to high-performance materials. nih.gov |
| Pyridine-based dyes | Functional colorants, OLEDs | The conjugated system of the pyridine ring, with the 3,5-dimethylphenyl group influencing the electronic properties, can be tuned for specific optical applications. |
Emerging Research Frontiers and Future Perspectives
Development of Innovative and Efficient Synthetic Methodologies
The classical route to β-keto esters like Ethyl (3,5-dimethylbenzoyl)acetate often involves the Claisen condensation. This method typically utilizes a strong base to condense an ester with a ketone or another ester. A plausible and efficient pathway for the synthesis of this compound involves the acylation of the enolate of ethyl acetate (B1210297) with 3,5-dimethylbenzoyl chloride. The precursor, 3,5-dimethylbenzoyl chloride, can be synthesized in high purity and yield from 3,5-dimethylbenzoic acid and thionyl chloride, a reaction that has been optimized through staged temperature control. google.comgoogle.com
Another established method is the condensation of a ketone with a carbonate. For instance, the reaction of 3,5-dimethylacetophenone with diethyl carbonate in the presence of a suitable base like potassium carbonate at elevated temperatures could yield the desired product, analogous to the retro-Claisen condensation observed with benzyl (B1604629) phenyl ketone and dialkyl carbonates. unive.it
Modern synthetic chemistry is continually seeking to improve upon these traditional methods. Research into zeolite-catalyzed syntheses of β-keto esters has shown promise, offering a more environmentally benign alternative to strong bases. Zeolite Hβ, for example, has been demonstrated to effectively catalyze the condensation of aldehydes with ethyl diazoacetate and the transesterification of β-keto esters. capes.gov.brrsc.org While not yet specifically reported for this compound, this approach represents a significant frontier for developing a greener synthesis.
A comparison of potential synthetic routes is presented in Table 1.
| Synthetic Route | Key Reagents | General Conditions | Potential Advantages | Potential Challenges |
| Claisen Condensation | 3,5-Dimethylbenzoyl chloride, Ethyl acetate, Strong base (e.g., Sodium ethoxide) | Anhydrous solvent, Low temperature | High yield, Well-established method orgsyn.org | Requires stoichiometric strong base, Sensitive to moisture |
| Crossed Claisen Condensation | 3,5-Dimethylacetophenone, Diethyl carbonate, Base (e.g., Potassium carbonate) | High temperature | Utilizes a different starting material | Potential for side reactions, May require optimization unive.it |
| Zeolite-Catalyzed Synthesis | 3,5-Dimethylbenzaldehyde, Ethyl diazoacetate, Zeolite Hβ | Heterogeneous catalysis | Reusable catalyst, Milder conditions capes.gov.br | Requires specific catalyst, Substrate scope may be limited |
| Transesterification | Mthis compound, Ethanol (B145695), Catalyst (e.g., Boric acid, Lipase) | Mild conditions | High selectivity, Potential for enzymatic catalysis nih.govgoogle.com | Requires the precursor β-keto ester |
Table 1: Comparison of Potential Synthetic Routes for this compound
Exploration of Unconventional Reactivity Pathways and Catalytic Transformations
The reactivity of β-keto esters is rich and well-documented, serving as a cornerstone in organic synthesis. The exploration of unconventional reactivity pathways for this compound opens up new avenues for creating complex molecules. Palladium-catalyzed reactions of allyl β-keto carboxylates, for example, generate palladium enolates that can undergo a variety of transformations, including reductive elimination to form α-allyl ketones and intramolecular aldol (B89426) or Michael additions. nih.gov Applying this chemistry to an allylic ester of (3,5-dimethylbenzoyl)acetic acid could lead to novel molecular scaffolds.
Furthermore, the development of new catalytic systems continues to push the boundaries of what is possible. For instance, the use of N-acylbenzotriazoles for the acylation of thioesters to produce β-keto thioesters, which can then be converted to β-keto esters, offers a mild and efficient alternative to traditional methods. organic-chemistry.org The application of such a strategy to synthesize this compound could provide advantages in terms of substrate scope and reaction conditions.
The design of β-keto esters as potential antibacterial agents, based on their structural similarity to bacterial quorum sensing autoinducers, highlights a novel application space derived from their inherent reactivity. mdpi.com This suggests that the reactivity of this compound could be harnessed for biological applications, a frontier that remains largely unexplored.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a key trend in the chemical industry, offering enhanced safety, efficiency, and scalability. The synthesis of β-keto esters is well-suited for flow chemistry. An in-flow process for the synthesis of β-keto esters via the BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes has been successfully developed. acs.org This demonstrates the potential for producing this compound in a continuous manner, which could lead to higher throughput and better process control.
Automated synthesis platforms, often coupled with flow reactors, enable high-throughput screening of reaction conditions and rapid optimization. researchgate.net The integration of such platforms for the synthesis of this compound would allow for the efficient exploration of a wide range of catalysts, solvents, and temperatures to identify the optimal conditions for its production. This data-driven approach can significantly accelerate process development and lead to more robust and economical manufacturing processes.
The benefits of integrating flow chemistry are summarized in Table 2.
| Parameter | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |
| Mass Transfer | Can be limited, especially in multiphasic systems | Enhanced due to short diffusion distances |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes minimize risk |
| Scalability | Often requires re-optimization | Achieved by running the reactor for longer or by numbering up |
| Process Control | More challenging to maintain precise control | Excellent control over temperature, pressure, and residence time |
Table 2: Comparison of Batch versus Flow Synthesis for β-Keto Esters
Advancements in Sustainable Chemistry and Process Intensification for Production
The principles of green chemistry are increasingly influencing the design of chemical processes. For the production of this compound, this translates to the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste. The use of water as a solvent, facilitated by surfactants, for nucleophilic substitution reactions of related compounds points towards more environmentally benign synthesis routes.
Process intensification, which aims to develop smaller, cleaner, and more energy-efficient processes, is another key area of research. For ester production in general, techniques like reactive distillation have shown significant promise in improving efficiency and reducing costs. nih.gov While directly applicable to simple esters like ethyl acetate, the principles can be adapted for the production of more complex molecules like this compound.
The use of biocatalysts, such as lipases, for the transesterification of β-keto esters represents a significant advancement in sustainable chemistry. google.com These enzymatic processes operate under mild conditions and can exhibit high selectivity, reducing the environmental impact of the synthesis. The development of self-sufficient heterogeneous biocatalysts for the reduction of β-keto esters further enhances the sustainability of these processes by enabling cofactor recycling in continuous flow systems. rsc.org The application of these biocatalytic and process intensification strategies to the synthesis of this compound is a promising avenue for future research and development, aligning with the broader goals of a circular and sustainable chemical industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
